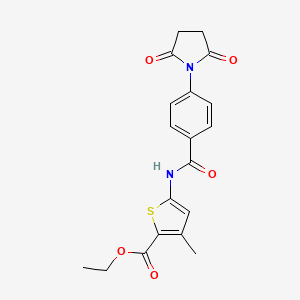

Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide” has been studied for its potential to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Synthesis Analysis

While the exact synthesis process for “Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate” is not available, a related compound “4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide” was synthesized as an anti-tuberculosis therapeutic compound .

Molecular Structure Analysis

The molecular structure of the related compound “4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide” was studied, and it was found that 2,5-dimethylpyrrole was the most effective partial structure of the compound on monoclonal antibody production .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activity

This compound is synthesized through a recyclization process involving 3-(2-benzoylhydrazono)-5-arylfuran-2(3H)-ones and ethylcyanoacetate, leading to compounds with notable biological activities. Specifically, certain derivatives demonstrate antiradical and anti-inflammatory activities, surpassing those of reference drugs like trolox and diclofenac sodium in tests such as the diphenylpicrylhydrazyl (DPPH)-binding assay and carrageenan edema model, respectively. Additionally, antihypoxic activity in acute normobaric hypoxia tests was comparable to standard treatments like succinic acid (Zykova et al., 2016).

Potential in Nootropic Agents

Research into the transformation of 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine and subsequent treatments has led to the creation of carboxamides with potential nootropic activity. This highlights the compound's utility in enhancing cognitive function, providing a foundation for further exploration in this area (Valenta et al., 1994).

Antiproliferative and Apoptotic Pathway Induction

Newly synthesized benzamides, including derivatives of Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate, have been evaluated for antiproliferative activity against human lung carcinoma cells. Compound 26c, in particular, showed promising activity, inducing intrinsic apoptotic pathways by activating p53 and influencing TRAIL-inducing death pathways, suggesting potential therapeutic applications in cancer treatment (Raffa et al., 2019).

Antioxidant Properties and Metal Chelating Activities

Studies on dihydropyridine analogs, structurally related to this compound, have shown significant antioxidant and metal chelating activities. These properties suggest their potential utility in treating oxidative stress-associated diseases, further emphasizing the compound's versatility and potential in medicinal chemistry (Sudhana et al., 2019).

Inhibition of Mycobacterium tuberculosis

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related to the target compound, have shown activity in vitro against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating their potential as antitubercular agents. The promising compound from this series exhibited significant inhibition along with minimal cytotoxicity, marking it as a candidate for further antituberculosis drug development (Jeankumar et al., 2013).

Propiedades

IUPAC Name |

ethyl 5-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-3-26-19(25)17-11(2)10-14(27-17)20-18(24)12-4-6-13(7-5-12)21-15(22)8-9-16(21)23/h4-7,10H,3,8-9H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSHZAJBCWPJOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B2579969.png)

![(2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2579971.png)

![N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2579973.png)

![3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2579979.png)

![N-isopropyl-1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2579981.png)